Technical Whitepaper: Chemical Properties and Synthetic Utility of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid (CAS 1017472-80-8)
Technical Whitepaper: Chemical Properties and Synthetic Utility of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid (CAS 1017472-80-8)
Executive Summary
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid (CAS 1017472-80-8) is a highly specialized, conformationally restricted building block extensively utilized in modern medicinal chemistry[1]. Featuring a pyrrolidone core N-alkylated with a cyclopropyl group, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, particularly for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[2]. This whitepaper details its physicochemical profile, structural rationale, and provides a field-validated protocol for its integration into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling and Structural Rationale
To predict the pharmacokinetic behavior of APIs derived from this intermediate, it is essential to analyze its baseline physicochemical properties. The quantitative metrics of CAS 1017472-80-8 dictate its utility in drug design, specifically regarding Lipinski's Rule of 5 and blood-brain barrier (BBB) permeability[3].
Table 1: Physicochemical Properties of CAS 1017472-80-8
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C8H11NO3 | Defines the baseline atom economy for coupling reactions[3]. |
| Molecular Weight | 169.18 g/mol | Low molecular weight allows for extensive functionalization without exceeding the 500 Da limit for oral bioavailability[3]. |
| Topological Polar Surface Area | 57.6 Ų | Optimal for CNS penetration. A TPSA < 90 Ų is generally required for crossing the blood-brain barrier[3]. |
| XLogP3-AA | 0.7 | Indicates moderate lipophilicity, balancing aqueous solubility with lipid membrane permeability[3]. |
| H-Bond Donors / Acceptors | 1 / 3 | The single donor (carboxylic acid) is consumed during amide coupling, further lowering the HBD count of the final API to enhance BBB transit[3]. |
| Rotatable Bonds | 2 | High conformational rigidity. The lactam ring and cyclopropyl group restrict rotational freedom, reducing the entropic penalty upon target binding[3]. |
Logical Relationship: The Pharmacophore
The architectural design of this molecule is highly intentional. The pyrrolidone (lactam) core acts as a rigid scaffold that mimics constrained amino acids, directing the spatial orientation of attached pharmacophores. The N-cyclopropyl substitution is a classical medicinal chemistry maneuver: it increases lipophilicity and metabolic stability against oxidative degradation (e.g., by cytochrome P450 enzymes) compared to a simple N-methyl or N-ethyl group, while maintaining a low steric profile.
Fig 1. Logical relationship of the CAS 1017472-80-8 pharmacophore in CNS drug design.
Application in Medicinal Chemistry: Neurodegenerative Diseases
CAS 1017472-80-8 has demonstrated significant utility in the development of indole amide derivatives targeting neurodegenerative diseases[2]. These disorders, including tauopathies (e.g., Alzheimer's disease) and those characterized by cytotoxic α-synuclein amyloidogenesis (e.g., Parkinson's disease), require therapeutics capable of modulating pathological protein aggregation in the brain[2].
By coupling the carboxylic acid of CAS 1017472-80-8 with specific amines—such as 2-(5-chloro-1H-indol-3-yl)ethanamine—researchers generate potent amides that interfere with the self-polymerization of tau monomers or α-synuclein protofibrils[2]. The cyclopropyl-pyrrolidone moiety ensures the resulting drug candidate possesses the requisite BBB permeability and target affinity[2].
Experimental Methodology: Standardized Amide Coupling Workflow
The most common synthetic application of CAS 1017472-80-8 is its conversion into an amide. The following protocol outlines a highly efficient, self-validating workflow using HATU and DIPEA[2].
Causality Behind Reagent Selection:
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HATU: Chosen over traditional carbodiimides (EDC/DCC) due to its superior reaction kinetics and ability to suppress epimerization at the C3 stereocenter of the pyrrolidone ring. The HOAt leaving group generated in situ is highly reactive toward sterically hindered amines[2].
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DIPEA: A non-nucleophilic base that deprotonates the amine partner without competing for the activated electrophile.
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DMF: A polar aprotic solvent that readily dissolves both the polar carboxylic acid and the lipophilic amine.
Step-by-Step Protocol:
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Preparation & Activation (0°C):
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Dissolve 1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid (1.0 eq, 0.445 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere[2].
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Add HATU (1.1 eq, 0.437 mmol) and DIPEA (2.5 eq, 1.06 mmol) to the solution at 0°C[2].
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Self-Validation: Stir for 15 minutes. The formation of the active OAt-ester can be confirmed by a slight color change (usually pale yellow) and LC-MS (monitoring the intermediate mass).
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Coupling (25°C):
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Add the amine partner (e.g., an indole derivative, 0.95-1.0 eq, 0.424 mmol) dropwise to the activated mixture[2].
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Allow the reaction to warm to room temperature (25°C) and stir for 2-4 hours.
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Self-Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane). The disappearance of the baseline acid spot and the emergence of a higher Rf product spot indicates completion.
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Quenching & Aqueous Workup:
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Dilute the reaction mixture with Ethyl Acetate (20 mL).
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Wash the organic layer sequentially with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF solvent.
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Wash with saturated aqueous NaHCO₃ (10 mL) to remove acidic byproducts (e.g., unreacted starting material and HOAt).
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Wash with 1M HCl (10 mL) to remove trace unreacted amine and DIPEA.
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Purify the crude material by flash column chromatography on silica gel using a gradient eluent (e.g., 7% to 60% ethyl acetate in dichloromethane)[2].
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Self-Validation: Verify the purity of the isolated fractions (>95%) using HPLC and confirm the structure via ¹H-NMR and HRMS.
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Fig 2. Experimental workflow for HATU-mediated amide coupling of CAS 1017472-80-8.
Field-Proven Insights & Troubleshooting:
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Epimerization Risks: The C3 proton adjacent to the carbonyl and the carboxylic acid is relatively acidic. Prolonged exposure to excess DIPEA or elevated temperatures during activation can lead to racemization. Insight: Always maintain the activation step at 0°C and limit pre-activation time to 15 minutes.
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Reagent Quality: HATU is moisture-sensitive and degrades into unreactive uronium species. Insight: Use freshly opened or properly desiccated HATU. A sluggish reaction is often the first indicator of degraded coupling reagents.
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DMF Removal: Residual DMF frequently complicates normal-phase purification. Insight: The 5% aqueous LiCl wash is non-negotiable; it forms a highly water-soluble complex with DMF, ensuring complete removal from the organic phase prior to chromatography.
Conclusion
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid is a structurally optimized intermediate that addresses the dual challenges of target affinity and pharmacokinetics in CNS drug discovery. By leveraging standardized, high-yielding coupling protocols, drug development professionals can efficiently incorporate this constrained pharmacophore into novel therapeutics aimed at combating devastating neurodegenerative diseases.
References
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ChemSpace. "1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid - C8H11NO3 | CSSS00000098606". 1
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Sigma-Aldrich. "1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid | 1017472-80-8".
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GuideChem. "1-cyclopropyl-2-oxo-3-pyrrolidinecarboxylic acid 1017472-80-8 wiki".3
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Googleapis / European Patent Office. "INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES". 2
